molecular formula C14H8F2N2O B15369375 Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- CAS No. 502422-36-8

Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]-

Cat. No.: B15369375
CAS No.: 502422-36-8
M. Wt: 258.22 g/mol
InChI Key: YHRDDEHPQTZUOC-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an oxazole moiety. This oxazole group is further substituted with a 3,5-difluorophenyl ring. The compound’s structure combines electron-deficient aromatic systems (pyridine and oxazole) with fluorinated aryl groups, which are known to influence electronic properties, lipophilicity, and metabolic stability .

Properties

CAS No.

502422-36-8

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C14H8F2N2O/c15-10-5-9(6-11(16)7-10)14-18-13(8-19-14)12-3-1-2-4-17-12/h1-8H

InChI Key

YHRDDEHPQTZUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

Biological Activity

Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound features a pyridine ring substituted at the 2-position with a 4-oxazolyl group, which is further substituted with a 3,5-difluorophenyl moiety. The molecular formula is C₁₄H₈F₂N₂O, with a molecular weight of approximately 270.22 g/mol. The unique combination of aromatic and heterocyclic components contributes to its diverse biological properties.

Chemical Structure and Properties

The chemical structure of Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- can be represented as follows:

C14H8F2N2O\text{C}_{14}\text{H}_{8}\text{F}_{2}\text{N}_{2}\text{O}

This compound's structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

1. Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit notable anticancer properties. For instance, studies have shown that related oxazolo[5,4-d]pyrimidine derivatives demonstrate cytotoxic activity against several human cancer cell lines, including lung (A549), breast (MCF7), and colon adenocarcinomas (HT29) . In vitro evaluations revealed that certain derivatives had half-maximal cytotoxic concentrations (CC₅₀) comparable to established chemotherapeutics like cisplatin and fluorouracil.

Table 1: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives

CompoundCell LineCC₅₀ (µM)Reference DrugReference Drug CC₅₀ (µM)
Compound 3gHT2958.4Cisplatin47.2
Compound 3hA549TBDFluorouracil381.2

2. Antimicrobial Properties

Pyridine derivatives have also been studied for their antimicrobial activities. For example, compounds derived from pyridine scaffolds have shown promising results against Gram-positive bacteria such as Staphylococcus aureus . A recent study highlighted that certain substituted pyridines exhibited significant inhibition rates against these pathogens.

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

CompoundTarget BacteriaInhibition Rate (%)
Compound AS. aureus59.54
Compound BE. coliTBD

The biological activity of Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- is attributed to its ability to interact with various cellular targets. For instance, some related compounds have been identified as potent inhibitors of MAP kinases, particularly p38 kinase, which plays a crucial role in inflammatory responses and cancer progression . This interaction suggests potential therapeutic applications in treating inflammatory diseases and cancers.

Case Studies and Research Findings

Recent literature has documented various studies exploring the synthesis and biological evaluation of pyridine derivatives:

  • Study on Anticancer Agents: A study published in Nature evaluated novel oxazolo[5,4-d]pyrimidine derivatives for their anticancer properties. The findings indicated that these compounds could induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .
  • Antimicrobial Research: Another study focused on the antibacterial properties of pyridine derivatives demonstrated their efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

  • Pyridine-oxazole derivatives : Compounds like those synthesized in (e.g., 8C), which incorporate difluorophenyl groups and pyridine rings, share structural motifs that enhance binding affinity in target proteins due to fluorine’s electronegativity and hydrophobic interactions .
  • Agrochemical analogs : Fipronil and ethiprole () are pyrazole-based insecticides with halogenated aryl groups. While their core heterocycles differ (pyrazole vs. oxazole), the presence of fluorine/chlorine substituents highlights the role of halogens in improving pesticidal activity and photostability .
Physicochemical and Electronic Properties

A hypothetical comparison of key properties is outlined below:

Compound Core Heterocycle Substituents LogP* Applications
Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- Pyridine + oxazole 3,5-difluorophenyl ~3.2† Research compound (inferred)
Fipronil Pyrazole 2,6-dichloro-4-(trifluoromethyl)phenyl 4.0 Insecticide
Ethiprole Pyrazole 4-(ethylsulfinyl)phenyl 3.5 Insecticide
Compound 8C Pyridine + indazole 3,5-difluorophenyl, methoxy ~2.8† Pharmaceutical candidate

*LogP values are estimated based on substituent contributions.
†Predicted using fragment-based methods due to lack of experimental data.

Key Observations :

  • The oxazole ring may offer greater metabolic resistance compared to pyrazole-based analogs, as oxazole’s aromaticity and electron-withdrawing nature reduce susceptibility to oxidation .

Q & A

Basic: What synthetic strategies are effective for preparing Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]-?

Answer:
The compound can be synthesized via cyclocondensation reactions between 3,5-difluorobenzaldehyde derivatives and oxazole precursors. Key steps include:

  • Oxazole ring formation : Reacting 3,5-difluorophenyl-substituted α-bromoketones with ammonium acetate under reflux conditions in acetic acid .
  • Pyridine coupling : Introducing the oxazole moiety to the pyridine ring via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on the substituent positions .
    Optimize yields (typically 60–75%) by controlling temperature (80–120°C) and solvent polarity (e.g., DMF or THF). Purity is validated using HPLC and mass spectrometry.

Basic: How can the structure of this compound be characterized experimentally?

Answer:
Use a combination of:

  • X-ray crystallography : Resolve the pyridine-oxazole dihedral angle and fluorine positioning (e.g., C–F bond lengths ~1.34 Å) .
  • NMR spectroscopy :
    • ¹H NMR : Pyridine protons appear as a doublet (δ 8.5–9.0 ppm); oxazole protons resonate at δ 7.2–7.8 ppm.
    • ¹⁹F NMR : Distinct signals for 3,5-difluorophenyl groups (δ -110 to -120 ppm) .
  • FT-IR : Confirm oxazole C=N stretching (~1600 cm⁻¹) and pyridine ring vibrations (~1500 cm⁻¹) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial activity : Follow CLSI guidelines using E. coli (Gram-negative) and S. aureus (Gram-positive) strains. Minimum inhibitory concentration (MIC) values are compared to fluoroquinolone controls .
  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms via fluorometric assays. The 3,5-difluorophenyl group may enhance binding to hydrophobic active sites .

Advanced: How do computational methods like DFT elucidate electronic properties?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5–5.0 eV) indicate reactivity. The oxazole ring acts as an electron-deficient site .
  • Electrostatic potential maps : Fluorine atoms create localized negative charges, influencing π-π stacking with aromatic residues in protein targets .
    Validate calculations using experimental UV-Vis spectra (λmax ~270–300 nm) and compare with MP2/post-Hartree-Fock methods for accuracy .

Advanced: How does substituting 3,5-difluorophenyl with other groups affect bioactivity?

Answer:
Structure-Activity Relationship (SAR) studies suggest:

  • Fluorine vs. chlorine : 3,5-Difluorophenyl improves metabolic stability compared to chlorophenyl analogs (e.g., reduced CYP450-mediated oxidation) .
  • Electron-withdrawing groups : Nitro or trifluoromethyl substituents increase antibacterial potency but may reduce solubility .
    Synthesize derivatives via Suzuki-Miyaura coupling and screen against target enzymes (e.g., EGFR kinase) to quantify IC₅₀ shifts .

Advanced: What contradictions exist in literature regarding this compound’s reactivity?

Answer:
Discrepancies arise in:

  • Synthetic yields : Reported yields vary (50–80%) due to solvent purity and catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .
  • DFT vs. experimental data : B3LYP overestimates HOMO energies by ~0.3 eV compared to experimental cyclic voltammetry. Use CAM-B3LYP or ωB97XD for better agreement .

Advanced: How does the compound interact with biological targets at the molecular level?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:

  • Hydrogen bonding : Oxazole nitrogen forms H-bonds with Thr83 in E. coli DNA gyrase (binding affinity ΔG = -8.2 kcal/mol) .
  • Hydrophobic interactions : 3,5-Difluorophenyl engages with Phe764 in EGFR’s ATP-binding pocket, enhancing inhibition (Ki = 120 nM) .
    Validate with SPR (surface plasmon resonance) to measure kinetic parameters (ka/kd) .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Answer:
Key hurdles include:

  • Purification : Oxazole byproducts (e.g., regioisomers) require preparative HPLC, increasing cost.
  • Solvent selection : Transition from THF (lab-scale) to greener solvents (e.g., cyclopentyl methyl ether) for industrial compatibility .
  • Stability : Monitor hydrolytic degradation (t₁/₂ in PBS: ~48 hours at pH 7.4) .

Advanced: How does this compound compare to iridium-based complexes in materials science?

Answer:
Unlike iridium(III) complexes (e.g., [Ir(ppy)₃], used in OLEDs), this compound lacks metal coordination but offers:

  • Ligand versatility : The oxazole-pyridine framework can chelate transition metals (e.g., Cu²⁺ for catalysis) .
  • Thermal stability : Decomposes at 250°C vs. >400°C for Ir complexes. Characterize via TGA-DSC .

Advanced: What analytical techniques resolve crystallographic disorder in this compound?

Answer:
For X-ray data :

  • Use TWINABS for twinning corrections if disorder arises from oxazole/pyridine rotation.
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···F interactions contribute 12% to crystal packing) .
    Refine with SHELXL-2018, applying restraints for fluorine positional disorder .

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